molecular formula C19H19NO6 B554509 4-Oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid CAS No. 29880-21-5

4-Oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid

Cat. No.: B554509
CAS No.: 29880-21-5
M. Wt: 357.4 g/mol
InChI Key: VUKCNAATVIWRTF-UHFFFAOYSA-N
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Description

4-Oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C19H19NO6 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid, with the molecular formula C19H19NO6C_{19}H_{19}NO_{6} and a molecular weight of approximately 357.36 g/mol, is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is classified under carboxylic acids and amides due to its unique functional groups, making it a candidate for various pharmacological applications.

The compound's structure includes a butanoic acid backbone and multiple functional groups, which influence its reactivity and biological interactions. The synthesis typically involves multi-step organic reactions, often incorporating phenylmethoxy derivatives to enhance its properties.

Property Details
Molecular Formula C19H19NO6
Molecular Weight 357.36 g/mol
CAS Number 3479-47-8
Appearance White to off-white powder
Purity Usually 95%

The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with specific biological targets related to inflammation and cancer pathways. Its biochemical pathways are thought to involve oxidation reactions similar to those observed in other substituted 4-oxobutanoic acids.

Biological Activities

Research indicates that this compound exhibits significant biological activities, notably:

  • Anti-inflammatory Properties : Studies have shown that compounds with similar structures can inhibit inflammatory responses, potentially making this compound useful in treating inflammatory diseases.
  • Anti-cancer Activity : The compound has been submitted to the National Cancer Institute (NCI) for testing, indicating its potential role in cancer therapeutics. Early findings suggest it may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry evaluated a series of oxobutanoic acids and found that certain derivatives exhibited potent anti-inflammatory activity through the inhibition of cytokine production.
  • Cancer Therapeutics Evaluation : Another study presented at the American Association for Cancer Research (AACR) highlighted the anti-cancer properties of compounds structurally similar to this compound, suggesting that modifications to the phenyl groups can enhance efficacy against various cancer cell lines.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-Oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves protecting the amino group with benzyloxycarbonyl (Cbz) via carbodiimide-mediated coupling (e.g., EDC or DCC) to prevent unwanted side reactions. The 4-oxo group can be introduced via oxidation of a precursor alcohol or ketone intermediate. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical. For example, highlights the use of carbodiimides for amide bond formation in structurally similar Cbz-protected amino acids . Statistical experimental design (e.g., Box-Behnken) can systematically optimize parameters like reaction time, temperature, and stoichiometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 220–254 nm) is recommended for purity assessment. Structural confirmation requires tandem techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and DEPT spectra to verify backbone and substituent positions. Dimerization of the carboxylic acid group may complicate interpretation, requiring dilution studies or 1H^1H-1H^1H COSY .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C21_{21}H21_{21}NO7_7 requires exact mass 399.132 g/mol).
  • X-ray crystallography : For absolute stereochemistry, single-crystal analysis is definitive, as demonstrated in analogous oxobutanoic acid derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. The compound’s carboxylic acid group may irritate mucous membranes. Waste must be neutralized (e.g., with sodium bicarbonate) and disposed via hazardous chemical protocols. emphasizes segregating reactive intermediates and using fume hoods for volatile byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR chemical shifts may arise from keto-enol tautomerism of the 4-oxo group or dimerization. Variable-temperature NMR can suppress dynamic effects. For ambiguous NOESY/ROESY correlations, DFT-based computational NMR (e.g., Gaussian) provides theoretical shifts for comparison. used crystallography to resolve ambiguities in a fluorophenyl-substituted oxobutanoic acid .

Q. What strategies are effective for synthesizing derivatives to study structure-activity relationships (SAR)?

  • Methodological Answer :

  • Functional Group Modification : Replace the phenylmethoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to probe electronic effects.
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) instead of Cbz for orthogonal protection, as shown in for amino acid derivatives .
  • Click Chemistry : Introduce triazole or other bioorthogonal groups via CuAAC reactions for bioconjugation studies.

Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for nucleophilic attacks. Molecular electrostatic potential (MEP) maps identify electrophilic hotspots (e.g., the 4-oxo carbonyl). MD simulations assess solvent accessibility. demonstrated fluorine’s electronic effects on phenyl-substituted oxobutanoic acids, guiding reactivity predictions .

Q. What experimental designs are optimal for analyzing biological activity while minimizing confounding variables?

  • Methodological Answer : Use a factorial design to test concentration, pH, and temperature effects on enzyme inhibition (e.g., caspases). For IC50_{50}/Ki_i determination, employ dose-response curves with triplicate measurements. applied this approach to evaluate caspase-9 inhibitors, accounting for assay variability .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental LogP values?

  • Methodological Answer : Experimental LogP (e.g., shake-flask method) may deviate from computational predictions (e.g., XLogP3) due to intramolecular hydrogen bonding or ionization. Adjust calculations by including explicit solvent models or measuring pH-dependent partition coefficients. reported LogP = 2.4 for a structurally related Cbz-protected amino acid, aligning with its amphiphilic nature .

Properties

IUPAC Name

4-oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c21-17(25-12-14-7-3-1-4-8-14)11-16(18(22)23)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKCNAATVIWRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3479-47-8
Record name NSC163521
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163521
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC118536
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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